molecular formula C8H13N3 B10841436 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine

2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine

Cat. No. B10841436
M. Wt: 151.21 g/mol
InChI Key: OTBYLNCJHFPRTL-RQJHMYQMSA-N
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Description

2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine is a chemical compound that features an imidazole ring attached to a cyclopropyl group, which is further connected to an ethylamine chain The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Formation of the Ethylamine Chain: The ethylamine chain can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other imidazole-containing compounds. This structural feature can enhance its stability and interaction with biological targets, making it a valuable compound for research and development.

properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]ethanamine

InChI

InChI=1S/C8H13N3/c9-2-1-6-3-7(6)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)/t6-,7+/m1/s1

InChI Key

OTBYLNCJHFPRTL-RQJHMYQMSA-N

Isomeric SMILES

C1[C@H]([C@H]1C2=CN=CN2)CCN

Canonical SMILES

C1C(C1C2=CN=CN2)CCN

Origin of Product

United States

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